molecular formula C14H18ClNO6 B1587648 N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 50730-05-7

N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No. B1587648
CAS RN: 50730-05-7
M. Wt: 331.75 g/mol
InChI Key: UTBWZDLYARDESN-UHFFFAOYSA-N
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Description

The compound “N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a chemical compound with the molecular formula C14H18ClNO6 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 625.4±55.0 °C and a predicted density of 1.46±0.1 g/cm3 . Its pKa, a measure of acid strength, is predicted to be 12.88±0.70 .

Scientific Research Applications

Pesticide Development

Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, a compound structurally related to N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, shows potential applications as pesticides. Olszewska et al. (2009) characterized new derivatives through X-ray powder diffraction, highlighting their utility in pest management due to their organic compound status. These compounds have been explored for their roles in potentially offering new avenues for pesticide development (Olszewska, Tarasiuk, & Pikus, 2009).

Pharmaceutical Research

In the realm of pharmaceuticals, derivatives of the compound have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. Nafeesa et al. (2017) designed and synthesized a new series of N-substituted derivatives, which were evaluated for their antibacterial effectiveness and enzyme inhibition, showing that these compounds could serve as bases for developing new therapeutic agents (Nafeesa et al., 2017).

Anticancer Drug Development

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been explored for its anticancer activity. Sharma et al. (2018) conducted a study where the synthesized compound was confirmed to target the VEGFr receptor, indicating its potential as an anticancer drug. The crystal structure and molecular docking analysis provided insights into its action mechanism and efficacy as a therapeutic agent (Sharma et al., 2018).

Materials Science

Research into the photocatalytic and material applications of N-substituted phenylacetamide derivatives shows promising results for enhancing photovoltaic efficiency. Mary et al. (2020) studied benzothiazolinone acetamide analogs for their potential in dye-sensitized solar cells (DSSCs), indicating these compounds' effectiveness in light harvesting and electron injection processes, contributing to advancements in solar energy technologies (Mary et al., 2020).

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBWZDLYARDESN-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Reactant of Route 5
N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Reactant of Route 6
N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

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